molecular formula C11H9F3O2 B2463661 trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid CAS No. 243665-18-1

trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid

Cat. No.: B2463661
CAS No.: 243665-18-1
M. Wt: 230.186
InChI Key: IBXCFDILOTYDLI-DTWKUNHWSA-N
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Description

trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: is a chemical compound characterized by a cyclopropane ring attached to a trifluoromethyl-substituted phenyl group and a carboxylic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid typically involves the following steps:

  • Formation of the Cyclopropane Ring: : This can be achieved through a cyclopropanation reaction, where a precursor molecule containing a double bond undergoes a reaction with a suitable reagent to form the cyclopropane ring.

  • Introduction of the Trifluoromethyl Group: : The trifluoromethyl group can be introduced using reagents such as trifluoromethylating agents.

  • Attachment of the Carboxylic Acid Group: : The carboxylic acid group can be introduced through oxidation reactions or by using carboxylating agents.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclopropanation reactions, often using catalysts to improve efficiency and yield. The use of continuous flow reactors and automated systems can also enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: can undergo various types of chemical reactions, including:

  • Oxidation: : The carboxylic acid group can be further oxidized to produce derivatives such as esters or amides.

  • Reduction: : Reduction reactions can be used to modify the trifluoromethyl group or other functional groups present in the molecule.

  • Substitution: : Substitution reactions can occur at the cyclopropane ring or the phenyl group, leading to the formation of new derivatives.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst can be used.

  • Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions include esters, amides, and various substituted derivatives of the original compound.

Scientific Research Applications

trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

  • Biology: : The compound may be used in biological studies to investigate the effects of trifluoromethyl groups on biological systems.

  • Industry: : It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, leading to biological effects. The trifluoromethyl group can enhance binding affinity and metabolic stability, while the cyclopropane ring can influence the compound's conformation and reactivity.

Comparison with Similar Compounds

trans-2-[3-(Trifluoromethyl)phenyl]cyclopropanecarboxylic Acid: can be compared with other similar compounds, such as:

  • trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic Acid: : This compound has a similar trifluoromethyl group but differs in the presence of a vinyl group and boronic acid functionality.

  • trans-2-[3-(Trifluoromethyl)phenyl]vinylboronic Acid Pinacol Ester: : Another related compound with a pinacol ester group, which can be used in Suzuki–Miyaura cross-coupling reactions.

This compound .

Properties

IUPAC Name

(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)7-3-1-2-6(4-7)8-5-9(8)10(15)16/h1-4,8-9H,5H2,(H,15,16)/t8-,9+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXCFDILOTYDLI-DTWKUNHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H]1C(=O)O)C2=CC(=CC=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

243665-18-1
Record name rac-(1R,2R)-2-[3-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid
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